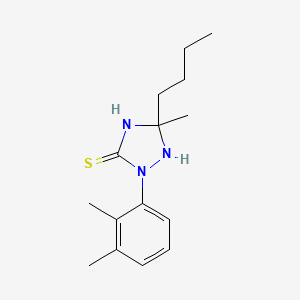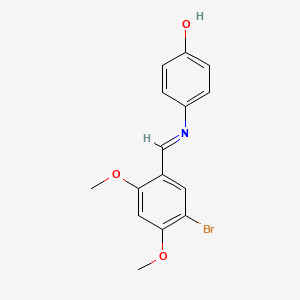![molecular formula C27H33N3O5 B15009446 4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B15009446.png)
4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields of science and industry. This compound features a quinoxaline core, which is known for its diverse biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The subsequent steps include acylation and amidation reactions to introduce the decanoyl and benzoic acid moieties, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the final product’s purity.
化学反応の分析
Types of Reactions
4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
科学的研究の応用
4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.
Medicine: The compound could be explored for therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Its chemical properties make it useful in various industrial processes, including the development of new materials or catalysts.
作用機序
The mechanism of action of 4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The decanoyl and benzoic acid moieties may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to penetrate cell membranes.
類似化合物との比較
Similar Compounds
N-3-Oxo-Decanoyl-l-Homoserine-Lactone: This compound shares the decanoyl group and has been studied for its role in bacterial quorum sensing.
4-Hydroxy-2-quinolones: These compounds have a similar quinoxaline-like structure and are known for their pharmaceutical and biological activities.
Uniqueness
What sets 4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
特性
分子式 |
C27H33N3O5 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
4-[[2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C27H33N3O5/c1-2-3-4-5-6-7-8-13-25(32)30-22-12-10-9-11-21(22)29-26(33)23(30)18-24(31)28-20-16-14-19(15-17-20)27(34)35/h9-12,14-17,23H,2-8,13,18H2,1H3,(H,28,31)(H,29,33)(H,34,35) |
InChIキー |
DEHHKECHTXSQBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)N1C(C(=O)NC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B15009371.png)
ethanenitrile](/img/structure/B15009393.png)
![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009400.png)
![3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B15009410.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide](/img/structure/B15009413.png)
![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15009414.png)
![Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate](/img/structure/B15009427.png)
![(5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B15009429.png)
![4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15009433.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15009434.png)

![1,1'-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B15009441.png)
![ethyl 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]amino}benzoate](/img/structure/B15009450.png)
